N1-(2-methoxybenzyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(2-methoxybenzyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxybenzyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the piperidine derivative, followed by the introduction of the tetrahydrofuran ring and the methoxybenzyl group. The final step involves the formation of the oxalamide linkage under controlled conditions, often using reagents such as oxalyl chloride and amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxybenzyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Scientific Research Applications
N1-(2-methoxybenzyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-methoxybenzyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methoxybenzyl)-N2-(piperidin-4-yl)methyl)oxalamide
- N1-(2-methoxybenzyl)-N2-((1-(tetrahydrofuran-2-yl)piperidin-4-yl)methyl)oxalamide
Uniqueness
N1-(2-methoxybenzyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide is unique due to the specific positioning of the tetrahydrofuran ring and the methoxybenzyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N'-[(2-methoxyphenyl)methyl]-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-26-18-5-3-2-4-16(18)13-22-20(25)19(24)21-12-15-6-9-23(10-7-15)17-8-11-27-14-17/h2-5,15,17H,6-14H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMOMJZRAZMDEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2CCN(CC2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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